3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolidinones and pyridopyrimidines, which are often studied for their biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a benzylidene derivative with thiourea under basic conditions to form the thiazolidinone ring.
Pyridopyrimidine Formation: The pyridopyrimidine moiety is constructed through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.
Final Coupling: The final step involves coupling the thiazolidinone and pyridopyrimidine intermediates under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Adjusting reaction conditions such as temperature, pressure, and solvent choice to accommodate larger volumes.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds containing thiazolidinone and pyridopyrimidine moieties are often investigated for their antimicrobial, antiviral, and anticancer properties. This compound could serve as a lead molecule in drug discovery programs targeting these activities.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Its ability to interact with various biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- **3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(2-hydroxyethoxy)ethyl]amino-4H-pyrido[1,2-a]pyrimidin-4-one .
- **3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Uniqueness
The uniqueness of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H22N4O2S2 |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N4O2S2/c1-15(2)13-24-20-17(21(28)26-11-7-6-10-19(26)25-20)12-18-22(29)27(23(30)31-18)14-16-8-4-3-5-9-16/h3-12,15,24H,13-14H2,1-2H3/b18-12- |
InChI Key |
PAYWCPJDVHPVJD-PDGQHHTCSA-N |
Isomeric SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Canonical SMILES |
CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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